molecular formula C10H10N2O B13636733 2-Amino-5-cyclopropoxybenzonitrile

2-Amino-5-cyclopropoxybenzonitrile

Cat. No.: B13636733
M. Wt: 174.20 g/mol
InChI Key: ALUILOABAWALNJ-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a cyclopropoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopropoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Cyclopropanation: Aniline undergoes cyclopropanation to introduce the cyclopropoxy group.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a cyclopropoxy group.

    2-Amino-5-bromobenzonitrile: Similar structure but with a bromine atom instead of a cyclopropoxy group.

Uniqueness

2-Amino-5-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which can impart different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-5-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-5-9(3-4-10(7)12)13-8-1-2-8/h3-5,8H,1-2,12H2

InChI Key

ALUILOABAWALNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)C#N

Origin of Product

United States

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